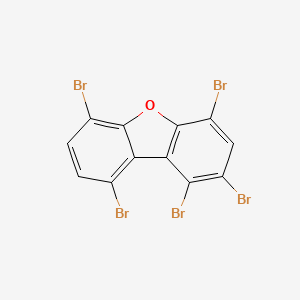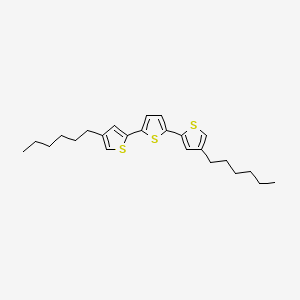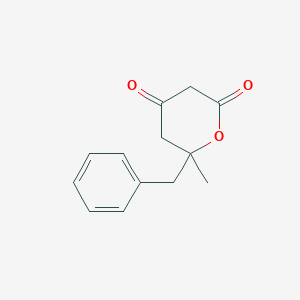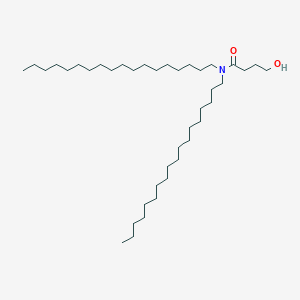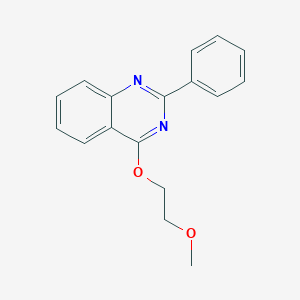
Quinazoline, 4-(2-methoxyethoxy)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4-(2-methoxyethoxy)-2-phenyl- is a derivative of quinazoline, a heterocyclic compound with a wide range of biological properties. Quinazoline derivatives are known for their therapeutic potential, particularly in the treatment of cancer.
Méthodes De Préparation
The synthesis of 4-(2-methoxyethoxy)-2-phenyl-quinazoline typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-(2-methoxyethoxy)-2-phenyl-quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, often water.
Applications De Recherche Scientifique
4-(2-methoxyethoxy)-2-phenyl-quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(2-methoxyethoxy)-2-phenyl-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell proliferation and survival . By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis .
Comparaison Avec Des Composés Similaires
4-(2-methoxyethoxy)-2-phenyl-quinazoline can be compared with other quinazoline derivatives, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . These compounds share a similar quinazoline core structure but differ in their substituents, which confer unique biological properties and therapeutic potentials. For example, erlotinib and gefitinib are well-known for their efficacy in treating non-small cell lung cancer by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase .
Propriétés
Numéro CAS |
188569-23-5 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)-2-phenylquinazoline |
InChI |
InChI=1S/C17H16N2O2/c1-20-11-12-21-17-14-9-5-6-10-15(14)18-16(19-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clé InChI |
HIJVNHVNZWJSRC-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)

![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)

![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
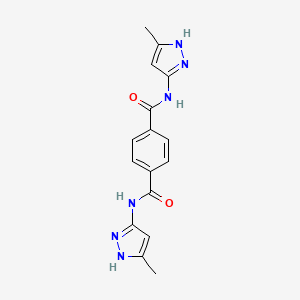
![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
